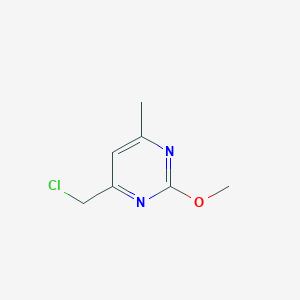

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

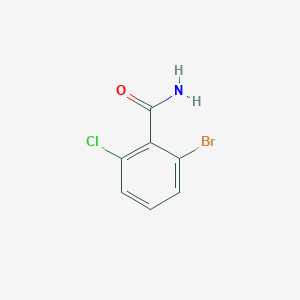

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. The compound features a pyrimidine ring substituted with a chloromethyl group, a methoxy group, and a methyl group at different positions on the ring. This structure makes it a versatile intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine, often involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, is achieved through cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . Another study describes the reaction of 4-substituted 2,6-dimethylpyrimidine 1-oxides with phosphoryl chloride to yield chloromethylpyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical methods. For example, the molecular structure, atomic charges, and vibrational frequencies of 2-amino-4-chloro-6-methoxypyrimidine have been investigated using density functional theory (DFT) and compared with experimental FT-IR, FT-Raman, and NMR data . Similarly, the structure of a cocrystal involving 2-amino-4-chloro-6-methylpyrimidine has been determined by X-ray diffraction and supported by spectral methods and theoretical calculations .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, can participate in nucleophilic substitution reactions, allowing for further derivatization of the pyrimidine ring. For instance, the reaction of 2,6-dimethyl-4-phenylpyrimidine 1-oxide with phosphoryl chloride results in the formation of a 4-chloromethyl-2-methyl-6-phenylpyrimidine compound . Additionally, the presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, plays a significant role in the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Theoretical calculations, such as those performed for 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, provide insights into properties like molecular stability, charge distribution, and electronic properties . These properties are essential for understanding the behavior of these compounds in various environments and their potential biological activity, as suggested by molecular docking studies .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Intermediates

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine serves as a crucial intermediate in the synthesis of various compounds with potential anticancer properties. For instance, the compound is involved in the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate of synthetic anticancer drug dasatinib. The optimal synthesis conditions have been explored, highlighting its significance in medicinal chemistry and drug development processes Guo Lei-ming, 2012.

Antiviral Research

Research on pyrimidine derivatives, including structures related to 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine, has shown notable antiviral activity. Studies on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, for instance, have revealed marked inhibition of retrovirus replication in cell culture, underscoring the potential of such compounds in antiviral therapy D. Hocková et al., 2003.

Chemical and Pharmaceutical Synthesis

The compound is instrumental in the synthesis of various chemical and pharmaceutical intermediates. For example, the reaction of 2, 6-dimethyl-4-phenylpyrimidine 1-oxide with phosphoryl chloride produces 4-chloromethyl-2-methyl-6-phenylpyrimidine, showcasing its utility in creating specialized chemical structures T. Sakamoto et al., 1983.

Molecular Structure and Interaction Studies

Investigations based on non-covalent interactions in pyrimidine derivatives, including 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine, provide insight into the molecular structure and interaction mechanisms. Such studies contribute to understanding the chemical and biological behavior of these compounds, facilitating their application in diverse scientific fields Yu Zhang et al., 2018.

Nanosized Schiff Base Complexes

Research on Schiff base complexes bearing pyrimidine moiety, including those related to 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine, highlights their potential in biological applications. These complexes exhibit antimicrobial and anticancer activities, underscoring the versatility of pyrimidine derivatives in therapeutic applications Maram T. Basha et al., 2019.

Safety And Hazards

The safety data sheet for a related compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs .

Zukünftige Richtungen

While specific future directions for “4-(Chloromethyl)-2-methoxy-6-methylpyrimidine” are not available, research on related compounds and functional groups is ongoing. For example, hyper cross-linked polymers (HCPs), which are often synthesized by Friedel Craft reactions, have been intensively used in recent years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendliness, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFRLSKCHPNEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)